molecular formula C6H3BrClI B2928700 1-Bromo-2-chloro-6-iodobenzene CAS No. 1369793-66-7

1-Bromo-2-chloro-6-iodobenzene

Cat. No.: B2928700
CAS No.: 1369793-66-7
M. Wt: 317.35
InChI Key: XXAOLMBTFVVWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-6-iodobenzene is an organic compound with the molecular formula C6H3BrClI It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring

Mechanism of Action

Target of Action

1-Bromo-2-chloro-6-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic molecules in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in various organic reactions .

Mode of Action

The compound’s mode of action involves electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the aromatic system, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows the compound to participate in various organic reactions, including coupling reactions .

Biochemical Pathways

For instance, it could be used in palladium-catalyzed cross-coupling reactions , contributing to the synthesis of complex organic molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Like other similar compounds, its bioavailability would be influenced by factors such as its lipophilicity and water solubility .

Result of Action

The result of this compound’s action is the formation of new organic compounds through electrophilic aromatic substitution . This can lead to the synthesis of a wide range of organic molecules, depending on the specific reaction conditions and the nucleophiles present.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment, such as bases or other nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-6-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of a precursor compound, such as 2-chloroaniline, followed by a Sandmeyer reaction. This process typically involves diazotization of the amine group, followed by substitution with bromine and iodine .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process may include halogen exchange reactions, where a precursor compound undergoes sequential halogenation under controlled conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-6-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 2-Bromo-1-iodobenzene

Comparison: 1-Bromo-2-chloro-6-iodobenzene is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity compared to compounds with fewer halogen substitutions. This unique substitution pattern makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

IUPAC Name

2-bromo-1-chloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-6-4(8)2-1-3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOLMBTFVVWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369793-66-7
Record name 2-bromo-1-chloro-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.